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Compound of Interest |

2-Nitro-5-(piperidin-1-yl)benzoic
Compound Name:
acid
CAS No.: 118159-39-0
Cat. No.: B190221
\ J

Executive Summary

2-Chloro-5-nitrobenzoic acid (

) serves as a high-value scaffold in medicinal chemistry, primarily functioning as a precursor for
nucleophilic aromatic substitution (

) reactions. Its structural uniqueness lies in the orthogonal reactivity of its substituents: an
electrophilic carboxylic acid, a labile chlorine atom activated by a para-nitro group, and the nitro
group itself, which serves as a latent amine. This guide analyzes the compound's solid-state
geometry, spectroscopic fingerprint, and synthetic pathways to support researchers in API
(Active Pharmaceutical Ingredient) development.

Molecular Architecture & Crystallography
2D and 3D Structural Analysis

The molecule consists of a benzene core trisubstituted at the 1, 2, and 5 positions. The steric
and electronic interplay between these groups dictates the molecule's reactivity and solid-state
packing.
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e Position 1 (COOH): The carboxylic acid group is capable of forming strong intermolecular
hydrogen bonds (dimers).

o Position 2 (Cl): The chlorine atom provides steric bulk adjacent to the acid group, forcing the
carboxylic moiety to rotate out of the aromatic plane to minimize repulsion (the "Ortho
Effect").

e Position 5 (

): The nitro group is electron-withdrawing, significantly reducing electron density at the C2
position, thereby activating the C-Cl bond for nucleophilic attack.

Crystallographic Data

X-ray diffraction studies reveal that 2-chloro-5-nitrobenzoic acid crystallizes in the Triclinic

system.
Parameter Value
Crystal System Triclinic

Space Group

(No. 2)
Z (Formula Units) 2
Packing Motif Centrosymmetric carboxylic acid dimers

) hydrogen bonds;
Key Interactions

stacking

Structural Insight: The formation of centrosymmetric dimers via the carboxylic acid groups (

graph set notation) is the dominant supramolecular feature. These dimers stack in layers,
stabilized by weak

and

-stacking interactions.
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Spectroscopic Fingerprinting

Accurate identification relies on interpreting the specific electronic environments created by the
electron-withdrawing nitro and chloro groups.

Proton NMR ( NMR)

The aromatic region displays a characteristic splitting pattern for a 1,2,4-trisubstituted benzene
ring.

Solvent: DMSO-

or

Reference: TMS (0.00 ppm)
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Proton Position

Approx. Coupling

Shift ( Constant (

Multiplicity
ppm) )

Structural
Logic

Ortho to
COOH, Ortho
to

H-6

8.60 - 8.75 Doublet (d)

Most
deshielded
due to
proximity to
two electron-
withdrawing
groups
(COOH and

).

Ortho to

, Meta to ClI

Doublet of Hz,
Doublets (dd)

8.30 - 8.45
Hz

Deshielded
by the ortho-
nitro group.
Couples with
H-3 (ortho)
and H-6

(meta).

Ortho to ClI,
H-3 Meta to

7.80-7.95 Doublet (d) Hz

Least
deshielded.
Dominated by
the inductive
effect of

Chlorine.

Infrared Spectroscopy (FT-IR)

The spectrum is dominated by the vibrational modes of the nitro and carboxylic acid groups.
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Wavenumber (

Functional Group Assignment
)
) Broad stretch (H-bonded
O-H (Acid) 3200 - 2500 _
dimer)
C=0 (Acid) 1690 - 1710 Strong carbonyl stretch
(Asymmetric) 1530 - 1550 N-O asymmetric stretch
(Symmetric) 1340 - 1360 N-O symmetric stretch
C-ClI 700 - 800 Aryl chloride stretch

Synthesis & Purification Protocols

The synthesis relies on the regioselective nitration of 2-chlorobenzoic acid. The direction of the
incoming nitro group is controlled by the competing directing effects of the carboxyl group
(meta-director) and the chlorine atom (ortho/para-director, but deactivating).

Reaction Pathway

The chlorine atom directs ortho and para. However, the ortho position (C3) is sterically
hindered and sandwiched between two substituents. The para position relative to chlorine (C5)
is the most favorable site, which is also meta to the carboxylic acid (reinforcing the directing
effect).

2-Chlorobenzoic Acid Electrophilic Attack Deprotonation
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2-Chloro-5-nitrobenzoic Acid
(Major Product)
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Figure 1: Electrophilic aromatic substitution pathway showing the regioselectivity governed by
the directing effects of Cl and COOH groups.

Purification Strategy

The crude product often contains the 3-nitro isomer. Purification exploits the subtle

and solubility differences.

¢ Alkali Dissolution: Dissolve crude solid in dilute

or
. Both isomers form soluble sodium salts.

o Fractional Precipitation: Slowly acidify with dilute

. The 5-nitro isomer, being less soluble and having a slightly different crystal lattice energy,
precipitates first or more cleanly under controlled pH and temperature conditions.

o Recrystallization: Final purification using water/ethanol mixtures yields high-purity crystals

(mp 165-168 °C).

Reactivity Profile in Drug Development

2-Chloro-5-nitrobenzoic acid is a "linchpin” intermediate because it allows for modular
construction of complex scaffolds.

Nucleophilic Aromatic Substitution ()

The chlorine atom at C2 is highly activated by the para-nitro group (at C5) and the ortho-
carboxyl group (electron-withdrawing).

o Mechanism: Addition-Elimination.
e Nucleophiles: Amines (primary/secondary), thiols, and alkoxides.

o Application: Synthesis of N-substituted anthranilic acids (e.g., in the synthesis of non-
steroidal anti-inflammatory drugs or kinase inhibitors).
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Nitro Group Reduction

The C5 nitro group can be selectively reduced to an amine (

) using

or

o Utility: Generates a nucleophilic handle for further derivatization (e.g., amide coupling),
creating 2,5-disubstituted benzoic acid derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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